2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-3-2-4-11(5-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-12(18)6-13(19)8-14/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLRTTGCGADREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Anti-Inflammatory Potency : Pyridyl-substituted triazoles (e.g., 2-pyridyl analog) outperform diclofenac in vivo, highlighting the importance of heteroaromatic substituents .
- Mechanistic Diversity : While most analogs target inflammation, VUAA1 demonstrates divergent activity as an olfactory receptor agonist, emphasizing the role of substituents in target specificity .
Physicochemical and Pharmacokinetic Insights
- Melting Points : Allyl-substituted triazoles exhibit higher melting points (161–184°C) compared to morpholinylmethyl derivatives (e.g., 90°C for 7b), likely due to reduced molecular flexibility .
- Drug-Likeness : Computational models predict favorable pharmacokinetics for dichlorophenyl-substituted acetamides, including solubility and membrane permeability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions starting with the formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thione intermediate. A common method includes:
- Step 1 : Cyclocondensation of a substituted hydrazine with carbon disulfide to form the triazole-thione core .
- Step 2 : Alkylation of the thione group with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .
- Step 3 : Purification via recrystallization (ethanol/water) to isolate the final product.
Q. Key optimization parameters :
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
- 1H/13C NMR : Assigns protons and carbons in the triazole ring, acetamide chain, and aromatic substituents. For example, the NH2 group in the triazole core appears as a singlet near δ 5.5 ppm in DMSO-d6 .
- IR Spectroscopy : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the acetamide and triazole NH2) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are recommended for initial evaluation of biological activity?
- Anti-inflammatory screening : Carrageenan-induced paw edema models in rodents, comparing efficacy to reference drugs (e.g., diclofenac sodium) at standardized doses (e.g., 10 mg/kg) .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity assays : MTT or resazurin-based viability tests on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR)?
- Analog synthesis : Introduce substituents at the triazole (position 5), acetamide (N-aryl group), or thioether linker. For example:
- Replace m-tolyl with electron-withdrawing groups (e.g., -Cl, -CF3) to study electronic effects .
- Modify the dichlorophenyl group to assess steric impacts .
- Biological testing : Compare IC50/MIC values across analogs using dose-response curves. Statistical tools like ANOVA identify significant activity differences .
- Computational modeling : Dock analogs into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to predict binding affinities .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Standardize protocols : Ensure consistent assay conditions (e.g., cell line passage number, solvent controls) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and anti-exudative activity) .
- Dose-response reevaluation : Test conflicting compounds at a broader concentration range to rule out false negatives/positives .
Q. What environmental fate studies are applicable based on physicochemical properties?
- Persistence assessment : Hydrolysis half-life studies at varying pH (e.g., pH 5–9) to simulate soil/water compartments .
- Bioaccumulation potential : Calculate logP (e.g., using ChemDraw) to predict lipid solubility. Values >3 indicate high bioaccumulation risk .
- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
Formulation and Stability
Q. What pharmacotechnical parameters are critical for tablet formulation?
- Excipient screening : Test binders (e.g., PVP), disintegrants (e.g., croscarmellose), and lubricants (e.g., magnesium stearate) for optimal hardness (<50 N) and disintegration time (<30 minutes) .
- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) monitor degradation via HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
